Cas no 2828433-23-2 (Gly-Arg-Gly-Asp-Ser trifluoroacetate)

Gly-Arg-Gly-Asp-Ser trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- 2828433-23-2
- Gly-Arg-Gly-Asp-Ser TFA
- (3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
- Gly-Arg-Gly-Asp-Ser (TFA)
- CS-0102563
- G69777
- HY-P0295A
- Gly-Arg-Gly-Asp-Ser trifluoroacetate
-
- インチ: 1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1
- InChIKey: ZLLSDISMWHMSOI-PUBMXKGKSA-N
- ほほえんだ: C(F)(F)(F)C(=O)O.[C@@H](CC(=O)O)(NC(=O)CNC(=O)[C@@H](NC(=O)CN)CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)O
計算された属性
- せいみつぶんしりょう: 604.20643832g/mol
- どういたいしつりょう: 604.20643832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 16
- 重原子数: 41
- 回転可能化学結合数: 16
- 複雑さ: 868
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 339Ų
Gly-Arg-Gly-Asp-Ser trifluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1374211-100mg |
Gly-Arg-Gly-Asp-Ser TFA |
2828433-23-2 | 98+% | 100mg |
$440.0 | 2025-02-24 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20783-100mg |
Gly-Arg-Gly-Asp-Ser trifluoroacetate |
2828433-23-2 | 98% | 100mg |
¥3910.00 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01301822-100mg |
Gly-Arg-Gly-Asp-Ser TFA |
2828433-23-2 | 98+% | 100mg |
¥3262.0 | 2023-04-07 | |
1PlusChem | 1P024HFW-100mg |
Gly-Arg-Gly-Asp-Ser TFA |
2828433-23-2 | 98+% | 100mg |
$454.00 | 2024-05-07 | |
1PlusChem | 1P024HFW-25mg |
Gly-Arg-Gly-Asp-Ser TFA |
2828433-23-2 | 98+% | 25mg |
$182.00 | 2024-05-07 | |
1PlusChem | 1P024HFW-50mg |
Gly-Arg-Gly-Asp-Ser TFA |
2828433-23-2 | 98+% | 50mg |
$295.00 | 2024-05-07 | |
1PlusChem | 1P024HFW-10mg |
Gly-Arg-Gly-Asp-Ser TFA |
2828433-23-2 | 98+% | 10mg |
$101.00 | 2024-05-07 |
Gly-Arg-Gly-Asp-Ser trifluoroacetate 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
Gly-Arg-Gly-Asp-Ser trifluoroacetateに関する追加情報
Gly-Arg-Gly-Asp-Ser Trifluoroacetate (CAS No. 2828433-23-2): A Comprehensive Overview
The compound Gly-Arg-Gly-Asp-Ser trifluoroacetate (also referred to as GAGAS TFA) is a peptide-based molecule that has garnered significant attention in the field of biopharmaceuticals and drug discovery. With its unique structure and potential applications, it serves as an important compound for researchers exploring peptide therapeutics and diagnostic agents.
Gly-Arg-Gly-Asp-Ser trifluoroacetate is a modified version of the naturally occurring peptide sequence Glycine-Alanine-Arginine-Glycine-Aspartic Acid-Serine. The inclusion of trifluoroacetic acid (TFA), a common counterion in peptide chemistry, enhances its solubility and stability in various biological environments. This makes it an attractive candidate for both in vitro and in vivo studies.
Recent research has highlighted the potential of peptide-based compounds like GAGAS TFA in targeting specific biological pathways. For instance, studies have demonstrated its ability to modulate matrix metalloproteinases (MMPs), which are implicated in various diseases such as cancer and inflammatory disorders. This modulation could potentially lead to therapeutic applications in these fields.
Moreover, the sequence of Gly-Arg-Gly-Asp-Ser is known for its role in mimicking certain bioactive peptides found in natural systems. These peptides are often involved in signaling pathways and tissue repair processes. The use of trifluoroacetate as a counterion further aids in stabilizing the peptide structure, making it resistant to enzymatic degradation and enhancing its bioavailability.
One of the most promising aspects of GAGAS TFA is its potential application in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of certain cancer cell lines by targeting key oncogenic pathways. Its ability to disrupt the epidermal growth factor receptor (EGFR) signaling has been particularly notable, suggesting a potential role in treating cancers that are resistant to conventional therapies.
Another area of interest is its application in neurodegenerative diseases. Research indicates that GAGAS TFA may have neuroprotective properties by reducing oxidative stress and inflammation in neural cells. These findings open up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, the compound has shown efficacy in immune modulation, making it a potential candidate for immunotherapies. Its ability to regulate T-cell responses and B-cell activation suggests that it could be used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Recent advancements in peptide drug delivery systems have also highlighted the importance of compounds like GAGAS TFA. The development of novel formulations, such as liposomal encapsulation and nanoparticle delivery, has improved its pharmacokinetics and targeting efficiency. These innovations are expected to enhance its therapeutic potential and reduce off-target effects.
Moreover, the use of GAGAS TFA in diagnostic applications is another area of exploration. Its ability to bind specifically to certain biomarkers makes it a valuable tool for early disease detection. For instance, studies have demonstrated its utility in identifying markers associated with cardiovascular diseases and infectious agents.
Despite its promising potential, the development of GAGAS TFA as a therapeutic agent faces several challenges. One major hurdle is optimizing its pharmacokinetics to ensure sustained drug levels in target tissues. Additionally, addressing issues related to immunogenicity and manufacturing scalability will be critical for its successful translation into clinical use.
Overall, the compound Gly-Arg-Gly-Asp-Ser trifluoroacetate (CAS No. 2828433-23-2) represents a significant advancement in the field of peptide-based therapies. Its unique structure and diverse biological activities make it a valuable candidate for addressing various diseases. As research continues to uncover new applications and refine its properties, GAGAS TFA is poised to play a pivotal role in the development of next-generation medicines.
2828433-23-2 (Gly-Arg-Gly-Asp-Ser trifluoroacetate) 関連製品
- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)
- 2156236-71-2(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)
- 15966-68-4(4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine)
- 2138404-18-7(1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol)
- 1263470-27-4(Topotecan-d6 Carboxylic Acid Sodium Salt)
- 85052-90-0(3-(4-chlorobenzenesulfonyl)propan-1-amine)
- 350670-85-8(Caloxin 2A1 Trifluoroacetate)
- 1353101-75-3(2-(5-Bromo-2-hydroxymethylphenyl)ethanol)
- 95420-78-3(4-(dimethylamino)-2-methoxybenzoic acid)
- 110499-68-8(2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine)
